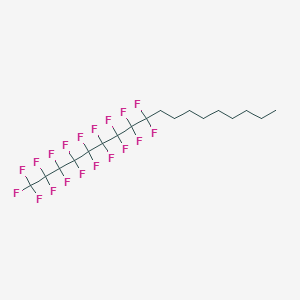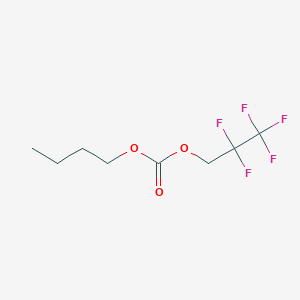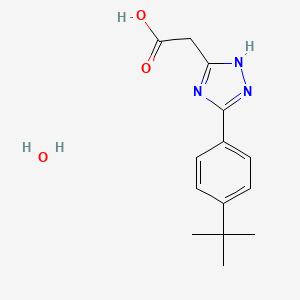
2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)acetic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-tert-Butylphenyl)-1h-1,2,4-triazole-3-acetic acid is an organic compound that features a triazole ring substituted with a tert-butylphenyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-Butylphenyl)-1h-1,2,4-triazole-3-acetic acid typically involves the formation of the triazole ring followed by the introduction of the tert-butylphenyl group and the acetic acid moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-tert-Butylphenyl)-1h-1,2,4-triazole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or its substituents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Wissenschaftliche Forschungsanwendungen
5-(4-tert-Butylphenyl)-1h-1,2,4-triazole-3-acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(4-tert-Butylphenyl)-1h-1,2,4-triazole-3-acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring and tert-butylphenyl group can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylphenol
- 4-tert-Butylbenzeneboronic acid
Uniqueness
5-(4-tert-Butylphenyl)-1h-1,2,4-triazole-3-acetic acid is unique due to the presence of both the triazole ring and the acetic acid moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
935553-85-8 |
|---|---|
Molekularformel |
C14H19N3O3 |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
2-[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]acetic acid;hydrate |
InChI |
InChI=1S/C14H17N3O2.H2O/c1-14(2,3)10-6-4-9(5-7-10)13-15-11(16-17-13)8-12(18)19;/h4-7H,8H2,1-3H3,(H,18,19)(H,15,16,17);1H2 |
InChI-Schlüssel |
FDNJZEZCGYCWFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)CC(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


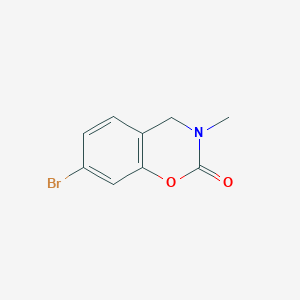
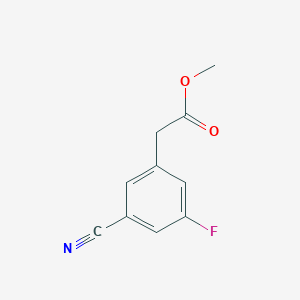
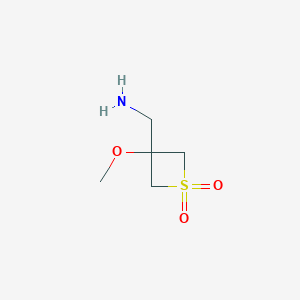



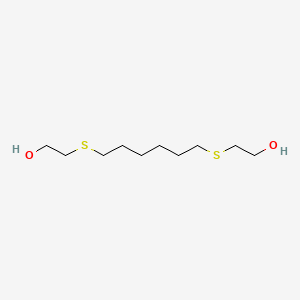
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12086151.png)
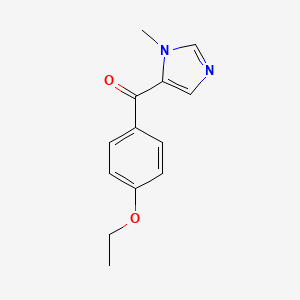
![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)
